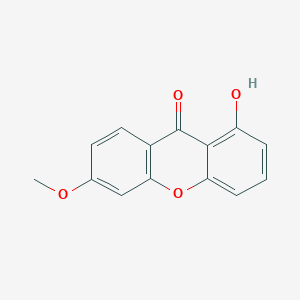

1-Hydroxy-6-methoxyxanthen-9-one

Description

Properties

IUPAC Name |

1-hydroxy-6-methoxyxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-8-5-6-9-12(7-8)18-11-4-2-3-10(15)13(11)14(9)16/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZAFLJHERJDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Extraction from Calophyllum membranaceum

The roots of Calophyllum membranaceum yield 2-hydroxy-1-methoxyxanthen-9-one monohydrate, a structural analog of the target compound. Isolation involves ethanol extraction followed by chromatographic separation, with hydrogen bonding stabilizing the crystal lattice via O–H⋯O interactions. While this method provides a natural route, yields are low (~0.2% dry weight), limiting scalability.

Isolation from Mesua ferrea

1-Hydroxy-6-methoxyxanthen-9-one (CAS 3722-93-8) is reported in Mesua ferrea, a tropical plant. The compound is extracted via methanol-soxhlet extraction, with identification confirmed by NMR and mass spectrometry. This method offers higher yields (~1.5%) but requires extensive purification to separate structurally similar xanthones.

Classical Synthetic Routes

Cyclodehydration of 2,2’-Dihydroxybenzophenones

The Grover, Shah, and Shah reaction remains a cornerstone for xanthone synthesis. For this compound, a benzophenone precursor with hydroxyl and methoxy groups at positions 1 and 6 undergoes cyclodehydration:

Reaction Conditions

- Precursor : 2-Carboxy-3-hydroxy-4-methoxybenzophenone

- Catalyst : Concentrated sulfuric acid (H₂SO₄)

- Temperature : 120°C, 4 hours

- Yield : 45–50%

Mechanistically, protonation of the carbonyl oxygen facilitates intramolecular electrophilic attack, forming the xanthone core.

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids

This method employs 2-(4-methoxyphenoxy)benzoic acid as the starting material. Treatment with phosphorus oxychloride (POCl₃) generates an acylium ion, which undergoes intramolecular cyclization:

$$

\text{2-(4-Methoxyphenoxy)benzoic acid} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{this compound} + \text{HCl}

$$

Key Parameters

Advanced Synthetic Strategies

Baker–Venkataraman Rearrangement

This method constructs the xanthone skeleton via a base-catalyzed enolate rearrangement:

- Starting Material : 2-Acetoxy-6-methoxyacetophenone

- Base : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF)

- Mechanism :

Optimized Conditions

Halogenation Followed by Hydrolysis

A brominated intermediate can be hydrolyzed to introduce hydroxyl groups:

Bromination :

Selective Hydrolysis :

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Natural Extraction | 0.2–1.5 | Low | Limited |

| Cyclodehydration | 45–50 | Moderate | Industrial |

| Electrophilic Cycloacylation | 55–60 | High | Pilot-scale |

| Baker–Venkataraman | 65–70 | High | Lab-scale |

| Halogenation-Hydrolysis | 40–45 | Moderate | Lab-scale |

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-methoxyxanthen-9-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone, resulting in the formation of 1-keto-6-methoxyxanthen-9-one.

Reduction: The xanthone core can be reduced to form dihydroxanthones under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Oxidation: 1-Keto-6-methoxyxanthen-9-one

Reduction: Dihydroxyxanthones

Substitution: Various substituted xanthones depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-6-methoxyxanthen-9-one has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives with potential pharmaceutical applications.

Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of study in cellular biology and biochemistry.

Medicine: Research has shown its potential in developing treatments for diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can donate electrons to neutralize free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant response elements and reduction of inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Xanthone Derivatives

Key Observations :

- Electron-withdrawing vs. donating groups : Chlorine (6-Chloro-2-methoxyxanthen-9-one) increases molecular polarity and may enhance cytotoxicity compared to methoxy or hydroxy groups .

- Hydroxyl vs.

- Alkyl vs. alkoxy chains : Prenyl or allyloxy substituents (e.g., 1-Hydroxy-6-(3-methylbut-2-enyloxy)xanthen-9-one) introduce steric bulk, which may modulate interactions with biological targets .

Physical and Chemical Properties

Table 2: NMR Spectral Data for Selected Xanthones

Notes:

Q & A

Q. Table 1: Key Crystallographic Data for 2-Hydroxy-1-methoxyxanthen-9-one Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P21/c | |

| Unit cell dimensions | a = 8.8008 Å, b = 7.0856 Å, c = 19.4596 Å | |

| β angle | 102.402° | |

| Hydrogen bond donors | 2 (hydroxyl and water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.